Introduction: A Versatile Scaffold in Medicinal Chemistry
Introduction: A Versatile Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to N,N-dimethylpiperidine-4-carboxamide
This guide provides a comprehensive technical overview of N,N-dimethylpiperidine-4-carboxamide, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, synthetic methodologies, analytical characterization, and safety protocols. The structure of this guide is designed to logically present the scientific narrative of this compound, from its fundamental identity to its practical application and handling.
N,N-dimethylpiperidine-4-carboxamide is a derivative of piperidine, a ubiquitous saturated heterocycle found in the core structure of many pharmaceuticals and natural products. Specifically, it belongs to the isonipecotamide (piperidine-4-carboxamide) class of compounds, which serve as versatile scaffolds in the design of therapeutic agents.[1][2] The inherent structural features of the piperidine ring allow for three-dimensional diversity in drug candidates, influencing properties like solubility, lipophilicity, and metabolic stability. The N,N-dimethylcarboxamide moiety at the 4-position provides a stable, polar group that can engage in hydrogen bonding and other non-covalent interactions, making it a valuable feature in the rational design of enzyme inhibitors and receptor ligands.[1] This guide delves into the essential chemical and physical properties that underpin its utility as a synthetic intermediate.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all scientific work. N,N-dimethylpiperidine-4-carboxamide is cataloged under several identifiers, ensuring its unambiguous recognition in global databases and supply chains.
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IUPAC Name : N,N-dimethylpiperidine-4-carboxamide
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CAS Number : 1903-68-0[3]
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Molecular Formula : C₈H₁₆N₂O[3]
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| InChI | InChI=1S/C8H16N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 | |
| InChIKey | XGABIOSYJHFORX-UHFFFAOYSA-N | |
| SMILES | CN(C)C(=O)C1CCNCC1 |
| MDL Number | MFCD03372521 |[4] |
The molecule's structure consists of a central piperidine ring with a dimethylcarboxamide group attached to the fourth carbon atom. This structure is fundamental to its chemical behavior and applications.
Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.
Table 2: Key Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | 169-170 °C | [4] |
| Boiling Point | 269.1 ± 29.0 °C | Predicted value[4] |
| Density | 0.991 ± 0.06 g/cm³ | Predicted value[4] |
| pKa | 9.87 ± 0.10 | Predicted value[4] |
| Storage Temperature | Room temperature, inert atmosphere | |
The high melting and boiling points are characteristic of a polar, hydrogen-bond-accepting molecule with a relatively rigid ring structure. The predicted pKa suggests that the piperidine nitrogen is basic and will be protonated under acidic conditions, a crucial consideration for extraction and purification protocols.
Synthesis and Purification
N,N-dimethylpiperidine-4-carboxamide is typically synthesized via the amidation of a piperidine-4-carboxylic acid derivative. The choice of starting material and coupling agent is critical for achieving high yield and purity. A common and robust method involves the reaction of a commercially available precursor, such as methyl piperidine-4-carboxylate, with dimethylamine.
Caption: General workflow for the synthesis of N,N-dimethylpiperidine-4-carboxamide.
Experimental Protocol: Synthesis via Amidation
This protocol describes a representative synthesis. The causality for each step is explained to provide insight into the experimental design.
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Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add methyl piperidine-4-carboxylate (1 equivalent).
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Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
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Solvent Addition : Dissolve the starting material in a suitable solvent like methanol or tetrahydrofuran (THF).
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Rationale: The solvent is chosen to fully dissolve the starting materials and facilitate the reaction.
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Reagent Addition : Add an excess of dimethylamine (e.g., 2-3 equivalents, often as a solution in THF or ethanol) to the flask. The reaction can be run at room temperature or gently heated to increase the rate.
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Rationale: Using an excess of the amine nucleophile drives the equilibrium towards the formation of the amide product, maximizing the yield.
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Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Rationale: Continuous monitoring prevents over-running the reaction and the formation of byproducts, ensuring optimal yield and purity.
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Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess dimethylamine.
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Extraction : Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water or a saturated sodium bicarbonate solution to remove any unreacted acid precursors or salts.
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Rationale: The aqueous wash removes water-soluble impurities. A basic wash ensures the piperidine nitrogen is deprotonated, maximizing its solubility in the organic phase.
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Drying and Isolation : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity (≥95%).[3][4]
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Rationale: Recrystallization is an effective method for purifying solid compounds by exploiting differences in solubility between the product and impurities at different temperatures.
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Spectroscopic Characterization
Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The two N-methyl groups will appear as a singlet around 2.9-3.0 ppm. The protons on the piperidine ring will appear as a series of multiplets in the 1.5-3.5 ppm range. The methine proton at the C4 position (adjacent to the carboxamide) will likely be a distinct multiplet around 2.5-2.7 ppm.[5]
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¹³C NMR Spectroscopy : The carbon spectrum will show characteristic peaks for the amide carbonyl (~175 ppm), the two equivalent N-methyl carbons (~35-40 ppm), and the distinct carbons of the piperidine ring.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode will show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 157.13.
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Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong C=O stretching vibration for the tertiary amide, typically found in the range of 1630-1660 cm⁻¹. C-H stretching and bending vibrations will also be present.
Applications in Drug Discovery and Development
N,N-dimethylpiperidine-4-carboxamide is not typically an active pharmaceutical ingredient (API) itself but rather a critical starting material or intermediate. Its isonipecotamide core is a privileged scaffold, meaning it is a structural framework that appears in a multitude of biologically active compounds.
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Scaffold for CNS Agents : Derivatives of the isonipecotamide scaffold have been investigated for a range of central nervous system (CNS) disorders. For instance, modified isonipecotamides have been synthesized and evaluated as dual inhibitors of thrombin and cholinesterase, with potential applications in treating Alzheimer's disease.[1]
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Anticonvulsant Research : The related isonipecotic acid core has been used to design and synthesize novel anticonvulsant agents.[6][7] The carboxamide group can be readily modified to explore structure-activity relationships (SAR) to optimize potency and selectivity.
Caption: Role as a building block in a typical drug discovery workflow.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. The information below is synthesized from available safety data sheets (SDS).
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Hazard | H319 | Causes serious eye irritation.[4] |
| Precautionary | P264 | Wash skin thoroughly after handling.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9] |
| | P337+P313 | If eye irritation persists: Get medical advice/attention.[4][8] |
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Handling : Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10]
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Storage : Store in a tightly sealed container in a cool, dry place.[8] For long-term stability, storage under an inert atmosphere is recommended. The compound is classified as a combustible solid.
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First Aid :
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Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[9]
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Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing.[9]
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Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical advice.
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Inhalation : Move person into fresh air. If not breathing, give artificial respiration.[9]
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Conclusion
N,N-dimethylpiperidine-4-carboxamide is a fundamentally important molecule in synthetic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the versatile reactivity of its isonipecotamide core make it an invaluable building block for the construction of complex molecular architectures. Its documented role in the development of novel therapeutic candidates for CNS disorders highlights its significance to the drug discovery community. Proper understanding of its properties, handling, and synthetic utility, as outlined in this guide, is essential for its effective and safe application in the laboratory.
References
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N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O. (n.d.). PubChem. [Link]
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Gambacorta, N., et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. International Journal of Molecular Sciences. [Link]
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N-methylpiperidine-4-carboxamide | C7H14N2O. (n.d.). PubChem. [Link]
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Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. (2023). PubMed. [Link]
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4-Amino-N,N-dimethylpiperidine-1-carboxamide | 412356-47-9. (n.d.). [Link]
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Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. (2023). PMC - PubMed Central. [Link]
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Spotlight on Isonipecotamide: Properties and Applications for Chemical Synthesis. (2025). [Link]
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Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. [Link]
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